molecular formula C14H17N5O4 B2983524 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide CAS No. 938790-59-1

2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

Cat. No.: B2983524
CAS No.: 938790-59-1
M. Wt: 319.321
InChI Key: GIBBZBQXWMIUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyridines, oxazolones, and triazolopyrimidines, utilizes intermediates similar to the compound . These processes involve various chemical reactions that lead to the formation of compounds with potential pharmaceutical applications. For instance, Shatsauskas et al. (2017) demonstrated the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives, highlighting the utility of specific chemical reactions in creating complex heterocyclic structures (Shatsauskas et al., 2017).

Development of Antioxidant Agents

In the quest for novel antioxidants, the "mix-and-match" strategy has been employed to design molecules with enhanced radical scavenging abilities. Kenche et al. (2013) described the development of a compound designed for antioxidant-based neuroprotection, showcasing the potential therapeutic strategies for tackling neurodegenerative conditions (Kenche et al., 2013).

Antimicrobial and Anticancer Activities

The synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from commercially available precursors, has been explored for their potential in inhibiting cancer cell lines and antimicrobial activities. Kumar et al. (2019) investigated these compounds for their effectiveness against HCT 116 cancer cell line and various microbial strains, demonstrating the role of chemical synthesis in the development of new therapeutic agents (Kumar et al., 2019).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

The synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one involves reactions that lead to N9-substituted derivatives, showcasing the versatility of purine derivatives in the synthesis of biologically active compounds. Janeba et al. (2000) illustrated the methodologies for creating these analogs, highlighting their potential applications in medicinal chemistry (Janeba et al., 2000).

Properties

IUPAC Name

2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-14(2,3)7-5-18-9-10(16-12(18)23-7)17(4)13(22)19(11(9)21)6-8(15)20/h5H,6H2,1-4H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBZBQXWMIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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